N-(4-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide
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Overview
Description
N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE is a complex organic compound that features a benzodiazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE typically involves multi-step organic synthesis The process begins with the preparation of the benzodiazole and pyrrole intermediates, followed by their coupling under specific reaction conditions Common reagents used in these steps include various amines, carboxylic acids, and coupling agents such as EDCI or DCC
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[5-AMINO-4-(1-METHYL-1H-INDOL-3-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE
- N-{4-[5-AMINO-4-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE
Uniqueness
The uniqueness of N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential.
Properties
Molecular Formula |
C29H29N5O4 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[2,5-diethoxy-4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C29H29N5O4/c1-4-37-24-16-22(25(38-5-2)15-20(24)32-29(36)18-11-7-6-8-12-18)34-17-23(35)26(27(34)30)28-31-19-13-9-10-14-21(19)33(28)3/h6-16,30,35H,4-5,17H2,1-3H3,(H,32,36) |
InChI Key |
VPVVFNPKZDEFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=C(C3=N)C4=NC5=CC=CC=C5N4C)O |
Origin of Product |
United States |
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